![molecular formula C16H13NO6 B5642504 4-(methoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate](/img/structure/B5642504.png)
4-(methoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate
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Overview
Description
4-(Methoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C16H13NO6 It is a derivative of benzoic acid and is characterized by the presence of a methoxycarbonyl group and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate typically involves esterification and nitration reactions. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with 4-(methoxycarbonyl)phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Reduction: 4-(Methoxycarbonyl)phenyl 4-methyl-3-aminobenzoate.
Hydrolysis: 4-(Methoxycarbonyl)phenyl 4-methyl-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and nitration reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrobenzoic acid: Lacks the methoxycarbonyl group but shares the nitro and methyl groups on the benzoic acid core.
4-(Methoxycarbonyl)phenol: Contains the methoxycarbonyl group but lacks the nitro and methyl groups.
4-Methyl-3-aminobenzoic acid: The amino derivative of 4-methyl-3-nitrobenzoic acid.
Uniqueness
4-(Methoxycarbonyl)phenyl 4-methyl-3-nitrobenzoate is unique due to the combination of functional groups present in its structure. The presence of both the methoxycarbonyl and nitro groups allows for a diverse range of chemical reactions and potential applications. This compound’s structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl) 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-10-3-4-12(9-14(10)17(20)21)16(19)23-13-7-5-11(6-8-13)15(18)22-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJNYKUJHVISQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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